molecular formula C10H6BrNO2 B8546999 3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde

3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde

Cat. No.: B8546999
M. Wt: 252.06 g/mol
InChI Key: SIDRNUOTUOQFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted with a bromine atom at the 3-position and a 1,3-oxazole ring at the 4-position. The aldehyde group provides a reactive site for further functionalization, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

3-bromo-4-(1,3-oxazol-5-yl)benzaldehyde

InChI

InChI=1S/C10H6BrNO2/c11-9-3-7(5-13)1-2-8(9)10-4-12-6-14-10/h1-6H

InChI Key

SIDRNUOTUOQFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)C2=CN=CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula: C₁₀H₆BrNO₂ (inferred from analogs in ).
  • Molecular weight : ~251.06 g/mol (calculated from analogs).
  • Functional groups : Aldehyde (-CHO), bromo (Br), 1,3-oxazole.

Comparison with Structural Analogs

3-(1,3-Oxazol-5-yl)benzaldehyde

  • Molecular formula: C₁₀H₇NO₂.
  • Molecular weight : 173.17 g/mol .
  • Key differences : Lacks the bromine atom at the 3-position.
  • Reactivity : The absence of bromine limits its utility in metal-catalyzed cross-coupling reactions. However, the aldehyde group remains reactive toward nucleophiles.
  • Applications : Primarily used as a building block for synthesizing larger heterocyclic systems.

2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5g)

  • Molecular formula : C₁₅H₁₂BrN₂O₂.
  • Molecular weight : 353.18 g/mol (calculated).
  • Key differences : Replaces the oxazole with a 1,3,4-oxadiazole ring and substitutes the aldehyde with a methoxyphenyl group.
  • Reactivity : The oxadiazole ring enhances thermal stability and π-conjugation compared to oxazole .
  • Applications : Explored in materials science for optoelectronic properties.

N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives

  • Example structure: N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide.
  • Key differences: Incorporates a sulfonamide group and cyano substituent instead of bromine and aldehyde.
  • Biological activity : Exhibits moderate anticancer activity (GI₅₀ < 100 µM) against select cell lines, attributed to sulfonamide-mediated enzyme inhibition .

4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

  • Molecular formula : C₁₆H₁₇BrN₃O₂.
  • Molecular weight : 364.24 g/mol .
  • Key differences : Replaces the aldehyde with an amide group and introduces a cyclohexyl-oxadiazole moiety.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde C₁₀H₆BrNO₂ ~251.06 Aldehyde, bromo, oxazole Cross-coupling, drug discovery
3-(1,3-Oxazol-5-yl)benzaldehyde C₁₀H₇NO₂ 173.17 Aldehyde, oxazole Heterocyclic synthesis
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole C₁₅H₁₂BrN₂O₂ 353.18 Bromo, oxadiazole, methoxy Optoelectronic materials
N-(4-Cyano-1,3-oxazol-5-yl) sulfonamide C₁₂H₁₀N₄O₃S 296.29 Sulfonamide, cyano, oxazole Anticancer agents
4-Bromo-N-(oxadiazol-5-yl)benzamide C₁₆H₁₇BrN₃O₂ 364.24 Bromo, amide, oxadiazole Kinase inhibitor intermediates

Research Findings and Key Insights

  • Reactivity: The bromine atom in this compound distinguishes it from non-halogenated analogs, enabling Pd-catalyzed cross-coupling reactions (e.g., with boronic acids) .
  • Biological Potential: While sulfonamide derivatives () show anticancer activity, the aldehyde group in the target compound may confer distinct reactivity in biological systems, such as Schiff base formation with amino groups in proteins .
  • Electronic Properties : The electron-withdrawing aldehyde and bromine substituents reduce electron density in the benzene ring compared to methoxy- or methyl-substituted analogs, influencing charge-transfer interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.